N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide
Description
N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is a heterocyclic compound featuring a thiazolo[3,2-b][1,2,4]triazole core fused with a 2-fluorophenyl group and linked to a dihydropyridazine carboxamide moiety.
Properties
IUPAC Name |
N-[2-[2-(2-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-1-methyl-6-oxopyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN6O2S/c1-24-15(26)7-6-14(22-24)17(27)20-9-8-11-10-28-18-21-16(23-25(11)18)12-4-2-3-5-13(12)19/h2-7,10H,8-9H2,1H3,(H,20,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVUULYSESFSVGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is a complex organic compound that has garnered attention due to its potential biological activities. This compound belongs to a class of derivatives known for their diverse pharmacological properties, particularly in antimicrobial and antifungal applications.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Molecular Formula : C22H21FN4O4S
- Molecular Weight : 456.5 g/mol
- IUPAC Name : N-[2-[2-(2-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-3,4,5-trimethoxybenzamide
These structural features contribute to its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The thiazolotriazole moiety is known for its role in inhibiting bacterial fatty acid biosynthesis by targeting the enoyl-acyl carrier protein reductase (FabI), a crucial enzyme in the metabolic pathway of bacteria. This inhibition is significant in the development of antimicrobial agents against resistant strains such as Staphylococcus aureus and Mycobacterium tuberculosis .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of thiazolotriazole derivatives. The compound was screened for its efficacy against various bacterial and fungal strains. Notable findings include:
- Inhibition of M. tuberculosis : The compound demonstrated significant activity against both M. tuberculosis and M. bovis, with minimum inhibitory concentrations (MICs) indicating potent antitubercular properties .
- Antifungal Activity : Various derivatives of triazoles have shown broad-spectrum antifungal activity. For instance, compounds similar to this compound have been effective against Candida albicans and other fungal pathogens .
Structure-Activity Relationship (SAR)
The structure of this compound plays a crucial role in its biological activity. The presence of the triazole ring is particularly important as it enhances binding affinity to target proteins involved in microbial resistance mechanisms. Studies indicate that modifications to the side chains can significantly influence both potency and selectivity .
Research Findings and Case Studies
A series of studies have been conducted to evaluate the biological activity of similar compounds:
| Compound | Target Pathogen | MIC (μg/mL) | Activity Type |
|---|---|---|---|
| Compound 10 | S. aureus | 16 | Antibacterial |
| Compound 11 | C. albicans | 32 | Antifungal |
| Compound 35 | M. tuberculosis | 8 | Antitubercular |
These findings underscore the potential of triazole derivatives as viable candidates for drug development in combating resistant infections.
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound typically involves multi-step procedures that include alkylation and cyclization reactions. The characterization is often performed using techniques such as NMR (Nuclear Magnetic Resonance) and HRMS (High-Resolution Mass Spectrometry) to confirm the structure and purity of the synthesized compounds .
Biological Activities
Research indicates that compounds with similar structures exhibit a variety of biological activities, including:
- Antibacterial Activity : Compounds derived from thiazolo[3,2-b][1,2,4]triazole scaffolds have shown significant antibacterial properties. For instance, derivatives containing amide groups have been evaluated for their effectiveness against bacterial strains, displaying broad-spectrum activity comparable to established antibiotics .
- Anticancer Properties : The compound has been investigated for its potential anticancer effects. Studies reveal that related compounds can inhibit the growth of various cancer cell lines. For example, thiazolo derivatives have demonstrated efficacy against human cancer cell lines such as HepG2 and MDA-MB-231 . The mechanism of action may involve the inhibition of specific enzymes or pathways critical to cancer cell proliferation.
Research Applications
N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide has several notable applications in scientific research:
- Drug Development : Its structural features make it a candidate for developing new therapeutic agents targeting bacterial infections and cancer. The presence of fluorine and thiazole rings enhances its biological activity and pharmacological properties.
- Biological Assays : This compound can be utilized in various biological assays to evaluate its efficacy against different pathogens or cancer cell lines. Research studies often focus on determining the minimum inhibitory concentration (MIC) and growth inhibition percentages against specific targets.
- Structure-Activity Relationship (SAR) Studies : The compound serves as a valuable tool for SAR studies aimed at understanding how structural modifications influence biological activity. Researchers can systematically alter functional groups to optimize potency and selectivity.
Case Study 1: Antibacterial Evaluation
In a study evaluating thiazolo derivatives for antibacterial activity, one compound exhibited an MIC of 50 μg/mL against Mycobacterium smegmatis, indicating promising potential as an antibacterial agent .
Case Study 2: Anticancer Activity
Another study focused on the anticancer properties of related compounds found that certain derivatives showed significant growth inhibition in multiple cancer cell lines with percent growth inhibitions ranging from 51% to 86% across different tests .
Comparison with Similar Compounds
Key Observations :
- The target compound’s 2-fluorophenyl substituent is distinct from the chloro- or difluoro-substituted analogs in . Fluorine’s electronegativity may enhance binding interactions compared to chlorine .
- Lower yields in compounds like 4i (37%) suggest steric or electronic challenges with ortho-substituted halogens, which may also apply to the target compound’s synthesis.
Physicochemical and Functional Group Analysis
- Thiazolo-triazole vs.
- Dihydropyridazine vs. Benzothiazole : The dihydropyridazine carboxamide introduces hydrogen-bonding sites absent in benzothiazole derivatives, which could influence solubility and metabolic stability.
Molecular Networking and Dereplication Insights
highlights that structurally related compounds exhibit high cosine scores (>0.8) in MS/MS fragmentation patterns, suggesting shared substructures (e.g., fluorophenyl or carboxamide groups). While the target compound’s specific MS data is unavailable, its 2-fluorophenyl and carboxamide moieties likely align it with clusters of bioactive analogs in molecular networks .
Implications of Lumping Strategies
’s lumping strategy groups compounds with similar functional groups (e.g., fluorinated aromatics, carboxamides) to predict behavior. The target compound’s 2-fluorophenyl and thiazolo-triazole motifs may place it in a surrogate category with enhanced oxidative stability compared to non-fluorinated analogs .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing thiazolo-triazole-pyridazine hybrids, and how do reaction conditions influence yield?
- Methodology : The compound’s core structure can be synthesized via cyclization of intermediates such as N-(1-isothiocyanato-2,2,2-trichloroethyl)carboxamides with N-phenylhydrazinecarboxamides in acetonitrile under reflux (1–3 min), followed by iodine-mediated cyclization in DMF . For the pyridazine moiety, carboxamide derivatives are often synthesized using coupling reactions (e.g., amidation) under reflux in ethanol or DMF, with yields ranging from 37% to 76% depending on substituent steric effects .
- Key Data :
| Substituent Position | Reaction Solvent | Yield (%) | Reference |
|---|---|---|---|
| 4-Chlorophenyl | Ethanol | 70 | |
| 2,6-Difluorophenyl | Ethanol | 60 | |
| Thiophene-2-carboxamide | DMF/EtOH | 76 |
Q. Which spectroscopic techniques are most reliable for characterizing the compound’s structure?
- Methodology :
- 1H/13C NMR : Critical for confirming regiochemistry of the thiazolo-triazole ring and substituent positions (e.g., fluorophenyl group). For example, aromatic protons in the 2-fluorophenyl group typically appear as a doublet of doublets (δ 7.2–7.8 ppm) due to coupling with fluorine .
- IR Spectroscopy : C=O stretches (1680–1720 cm⁻¹) and C-S-C vibrations (640–680 cm⁻¹) confirm carboxamide and thiazole functionalities .
- Mass Spectrometry : High-resolution MS (HRMS) identifies molecular ion peaks (e.g., [M+H]⁺ at m/z 443.4 for C21H19F2N5O4 analogs) .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorine substitution) impact biological activity or physicochemical properties?
- Methodology : Structure-activity relationship (SAR) studies compare analogs with varying substituents. For example:
- Fluorine vs. Chlorine : Fluorine’s electronegativity enhances membrane permeability but may reduce metabolic stability. Chlorine increases lipophilicity (logP increases by ~0.5 units) .
- Thiazole vs. Thiadiazole : Thiazolo-triazole cores show higher antimicrobial activity (MIC: 2–8 µg/mL) than thiadiazole derivatives (MIC: 16–32 µg/mL) due to improved target binding .
Q. What strategies resolve contradictions in biological data between in vitro and in vivo models?
- Methodology :
- Pharmacokinetic Profiling : Measure solubility (e.g., shake-flask method in PBS) and metabolic stability (e.g., liver microsome assays). Poor in vivo efficacy may stem from rapid clearance (e.g., t½ < 1 hr in rodent plasma) .
- Formulation Optimization : Use co-solvents (e.g., PEG-400) or nanoemulsions to enhance bioavailability .
- Case Study : A pyridazine analog showed IC50 = 0.5 µM in vitro but failed in murine models due to low brain penetration. Introducing a methyl group improved logD by 0.3, restoring efficacy .
Q. How can experimental design (DoE) optimize reaction conditions for scale-up synthesis?
- Methodology : Apply factorial design to variables like temperature, solvent ratio, and catalyst loading. For example:
- Flow Chemistry : Omura-Sharma-Swern oxidation in continuous-flow systems reduces reaction time from 6 hr to 15 min and improves yield by 20% .
- Key Parameters :
| Variable | Optimal Range | Impact on Yield |
|---|---|---|
| Reflux Temperature | 80–90°C | +15% |
| Solvent (DMF:EtOH) | 1:3 | +10% |
| Catalyst (I₂) | 0.5 eq | +12% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
